molecular formula C11H18N2O2 B2926877 ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate CAS No. 2110745-17-8

ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2926877
CAS No.: 2110745-17-8
M. Wt: 210.277
InChI Key: YXJFUHSNHUTYCM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C11H18N2O2. It is a white to pale yellow solid and belongs to the class of ester compounds. The structure of this compound includes an isopropyl group and a pyrazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with isopropyl hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-(3-propan-2-ylpyrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)9(4)13-7-6-10(12-13)8(2)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJFUHSNHUTYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC(=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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